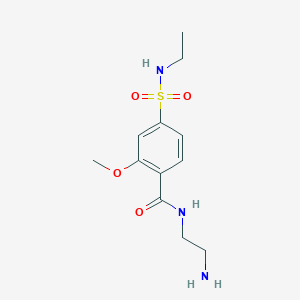![molecular formula C16H15FN2O B14184917 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- CAS No. 878377-10-7](/img/structure/B14184917.png)
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the realm of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various methods, including transition-metal-catalyzed cyclization reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable fluorinating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This often includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols. These reactions often result in the formation of substituted derivatives with varying biological activities.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study its interactions with various biological targets. It has shown promise in modulating the activity of enzymes and receptors, making it a useful tool for understanding biological processes.
Medicine: The most significant application of this compound is in the field of medicinal chemistry. .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. This compound inhibits the activity of FGFRs by binding to their active sites, thereby preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, which are critical processes in cancer progression.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Colchicine-Binding Site Inhibitors: Compounds like 1H-Pyrrolo[3,2-c]pyridine derivatives have shown significant anticancer activities by inhibiting tubulin polymerization.
Pyrrolopyrazine Derivatives: These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- lies in its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications.
Properties
CAS No. |
878377-10-7 |
|---|---|
Molecular Formula |
C16H15FN2O |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C16H15FN2O/c1-10-11(2)19-16-14(10)7-18-8-15(16)20-9-12-3-5-13(17)6-4-12/h3-8,19H,9H2,1-2H3 |
InChI Key |
AWAHHBBBKSFJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=NC=C12)OCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)


![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)




![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)




